![molecular formula C8H12ClNS B13157655 5-[2-(Chloromethyl)butyl]-1,3-thiazole](/img/structure/B13157655.png)
5-[2-(Chloromethyl)butyl]-1,3-thiazole
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Overview
Description
5-[2-(Chloromethyl)butyl]-1,3-thiazole is a heterocyclic organic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including antimicrobial, antifungal, and antitumor agents . The compound’s structure includes a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom, making it a member of the azole heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Chloromethyl)butyl]-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include refluxing in a suitable solvent such as ethanol or dioxane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Chloromethyl)butyl]-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The thiazole ring can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can have different biological and chemical properties.
Scientific Research Applications
5-[2-(Chloromethyl)butyl]-1,3-thiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial, antifungal, and antitumor activities.
Industry: Used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 5-[2-(Chloromethyl)butyl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron distribution allow it to interact with various biological molecules, leading to its diverse biological activities . For example, it can inhibit the growth of microbial cells by interfering with their metabolic pathways or DNA synthesis.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycin: An antineoplastic drug containing a thiazole ring.
Uniqueness
5-[2-(Chloromethyl)butyl]-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
5-[2-(Chloromethyl)butyl]-1,3-thiazole is a heterocyclic compound characterized by a thiazole ring that includes both sulfur and nitrogen atoms. Its structure features a chloromethyl group at the 2-position and a butyl group at the 5-position, giving it a molecular formula of C₈H₁₀ClN₁S and a molecular weight of approximately 189.71 g/mol. This unique configuration endows the compound with distinct chemical properties and biological activities, making it significant in medicinal chemistry and material science.
Antimicrobial Properties
Research has shown that thiazole derivatives, including this compound, exhibit various antimicrobial activities. The compound's effectiveness against different bacterial strains has been evaluated using minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) assays.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|
Bacillus cereus | 0.23 | 0.47 |
Escherichia coli | 0.17 | 0.23 |
Salmonella Typhimurium | 0.35 | 0.70 |
Enterobacter cloacae | 0.23 | 0.47 |
The data indicates that the compound demonstrates moderate to good antibacterial activity, particularly against Bacillus cereus and Escherichia coli, with the latter being the most resistant strain observed .
The biological activity of thiazole derivatives is often attributed to their ability to interact with specific molecular targets within bacterial cells. The presence of the chloromethyl group enhances nucleophilic substitution reactions, which may disrupt bacterial cell wall synthesis or function as enzyme inhibitors .
Structure-Activity Relationship (SAR)
Studies on structure-activity relationships have revealed that modifications in the thiazole ring or substituents significantly affect antimicrobial potency. For instance, introducing various functional groups at specific positions can enhance or diminish antibacterial activity. The presence of substituents such as phenyl or alkyl groups at certain positions has been shown to improve activity against specific bacterial strains .
Study on Antimicrobial Efficacy
A recent study synthesized several thiazole derivatives, including this compound, and assessed their antimicrobial properties against a panel of pathogenic bacteria. The results indicated that while many derivatives exhibited varying degrees of activity, those with structural similarities to this compound showed promising results in inhibiting bacterial growth .
Properties
Molecular Formula |
C8H12ClNS |
---|---|
Molecular Weight |
189.71 g/mol |
IUPAC Name |
5-[2-(chloromethyl)butyl]-1,3-thiazole |
InChI |
InChI=1S/C8H12ClNS/c1-2-7(4-9)3-8-5-10-6-11-8/h5-7H,2-4H2,1H3 |
InChI Key |
FSQRQTMOLAXXJT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CN=CS1)CCl |
Origin of Product |
United States |
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